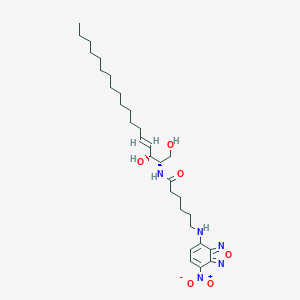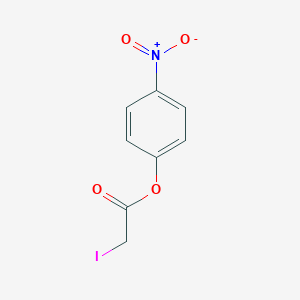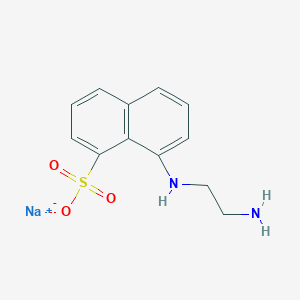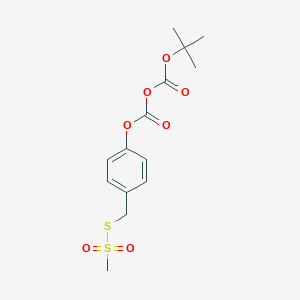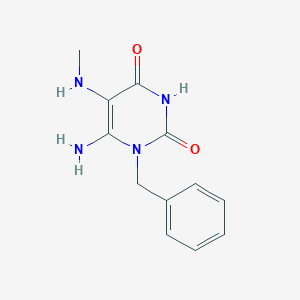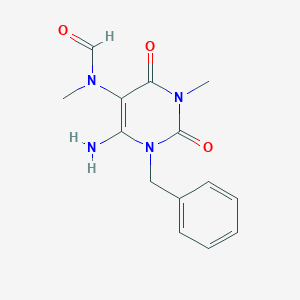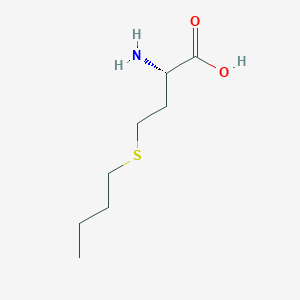
L-Buthionine
Overview
Description
L-Buthionine is a compound known for its role as a specific gamma-glutamyl synthetase inhibitor. This enzyme is crucial for the synthesis of glutathione, a vital antioxidant that protects cells from oxidative stress. By inhibiting this enzyme, this compound effectively reduces the levels of glutathione in cells, making it a valuable tool in scientific research, particularly in studies related to oxidative stress and cancer.
Mechanism of Action
Target of Action
L-Buthionine primarily targets the enzyme γ-glutamylcysteine synthetase (γGCS), which is essential for the synthesis of glutathione (GSH) . GSH plays a critical role in protecting cells against oxidative stress .
Mode of Action
This compound is a potent and irreversible inhibitor of γGCS . By inhibiting this enzyme, this compound prevents the production of GSH, thereby inducing oxidative stress within the cell . This results in an increase in reactive oxygen species (ROS) levels and a reduction in the potential of the GSSG/GSH couple .
Biochemical Pathways
The inhibition of γGCS by this compound disrupts the glutathione biosynthetic pathway . This disruption leads to a decrease in GSH levels, which in turn increases the level of ROS within the cell . The increase in ROS can lead to DNA damage, specifically the oxidation of pyrimidine bases . This DNA damage can cause the cell cycle to arrest in the G2/M phase .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in cancer patients. The compound exhibits linear pharmacokinetics within the dose range studied . The individual isomers of this compound exhibit stereoselective disposition and elimination . The R-isomer is eliminated faster than the S-isomer, resulting in a higher clearance and shorter half-life .
Result of Action
The inhibition of GSH production by this compound leads to an increase in ROS levels within the cell, causing oxidative stress . This oxidative stress can lead to DNA damage and cell cycle arrest . Additionally, this compound has been shown to enhance the cytotoxic effects of certain chemotherapeutic agents .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the presence of other compounds, such as copper complexes, can enhance the effect of this compound on tumor cell viability and oxidative damage . Furthermore, the compound’s action can be influenced by the physiological state of the cell, such as the cell’s oxidative stress levels .
Biochemical Analysis
Biochemical Properties
L-Buthionine interacts with γ-glutamylcysteine synthetase, an essential enzyme for the synthesis of GSH . By inhibiting this enzyme, this compound effectively reduces the production of GSH, leading to a state of oxidative stress within the cell . This interaction is irreversible, making this compound a potent tool for manipulating cellular GSH levels .
Cellular Effects
The reduction of GSH levels by this compound has significant effects on various types of cells. It induces oxidative stress, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to induce apoptosis in cells via oxidative stress and Protein kinase C (PKC) δ activation .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with γ-glutamylcysteine synthetase . By inhibiting this enzyme, this compound prevents the synthesis of GSH, leading to an increase in reactive oxygen species (ROS) within the cell . This increase in ROS can lead to DNA damage and trigger apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, a study showed that continuous infusion of this compound in mice for 14 days resulted in continuously depleted levels of GSH in various organs without toxicity . This suggests that this compound has a stable and long-term effect on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a study found that a 2 mM dosage of this compound resulted in a 30% higher DNA deletion frequency and a 45% lower GSH level in mice, compared to untreated controls. A higher dosage of 20 mM this compound caused a 40% higher DNA deletion frequency and a 70% lower GSH level .
Metabolic Pathways
This compound is involved in the metabolic pathway of GSH synthesis. It interacts with the enzyme γ-glutamylcysteine synthetase, which is crucial for the production of GSH . By inhibiting this enzyme, this compound disrupts the normal metabolic pathway of GSH, leading to a decrease in GSH levels and an increase in oxidative stress within the cell .
Transport and Distribution
It is known that this compound can permeate cells and inhibit γ-glutamylcysteine synthetase, suggesting that it can be effectively distributed within cells .
Subcellular Localization
Given its role in inhibiting γ-glutamylcysteine synthetase, it is likely that this compound localizes to the cytoplasm where this enzyme is found
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Buthionine can be synthesized through a multi-step chemical process. One common method involves the reaction of L-serine with methanesulfonyl chloride to form L-serine methyl ester. This intermediate is then reacted with butylamine to produce this compound. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: L-Buthionine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfoximine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Buthionine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a tool to study oxidative stress mechanisms.
Biology: Employed in studies to understand the role of glutathione in cellular processes.
Medicine: Investigated for its potential in cancer therapy, particularly in enhancing the efficacy of chemotherapeutic agents by depleting glutathione levels in cancer cells.
Industry: Utilized in the development of novel drug delivery systems, such as dendrimer nanoformulations, to improve the delivery and efficacy of therapeutic agents.
Comparison with Similar Compounds
L-Buthionine sulfoximine: A closely related compound with similar inhibitory effects on gamma-glutamyl synthetase.
L-Cysteine: Another amino acid involved in glutathione synthesis but with different biological roles.
L-Glutamate: A precursor in the synthesis of glutathione, also involved in various metabolic pathways.
Uniqueness of this compound: this compound is unique in its specific inhibition of gamma-glutamyl synthetase, making it a powerful tool for studying the role of glutathione in cellular processes. Its ability to induce oxidative stress selectively in cancer cells highlights its potential in cancer therapy, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-4-butylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXXPOJCFVMVAX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


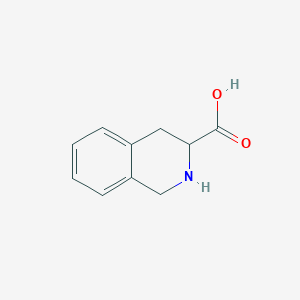
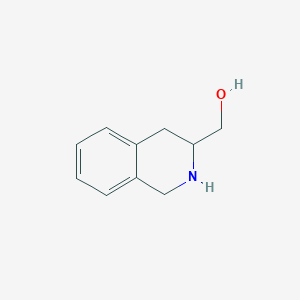
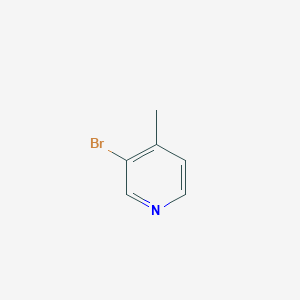
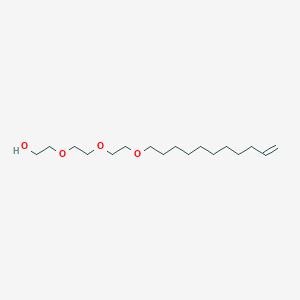

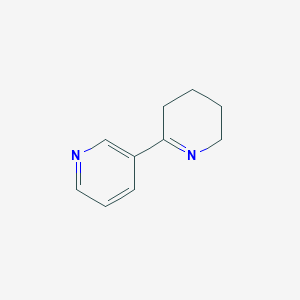
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)
